2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, including a chloro group and a piperazine moiety, which contribute to its potential biological activities. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability in various applications.
Source: The compound can be synthesized through various organic chemistry methods, and its derivatives have been explored for different pharmacological properties.
Classification: It falls under the category of organic compounds, specifically those containing piperazine and chloroacetyl functional groups.
The synthesis of 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride typically involves the following steps:
Technical details regarding yields and purification methods are crucial for ensuring the quality of the synthesized compound. For example, recrystallization techniques can significantly impact the final yield and purity of the compound.
The molecular structure of 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride can be represented as follows:
Data from spectroscopy (such as Nuclear Magnetic Resonance and Infrared Spectroscopy) can provide insight into the molecular environment and confirm the structure through characteristic peaks corresponding to functional groups present in the molecule.
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride can undergo various chemical reactions:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for optimizing yields and selectivity in these reactions.
Data supporting these mechanisms typically come from pharmacological studies that assess binding affinities and functional outcomes in biological systems.
The physical and chemical properties of 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride include:
Relevant analyses such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions.
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride has potential applications in various scientific fields:
The compound is systematically named as 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride, reflecting its core ethanone backbone substituted by a chloro group at the C2 position and a 4-isopropylpiperazine moiety at the C1 position, with a hydrochloride salt formation. Common synonyms include:
The molecular formula is C₉H₁₇ClN₂O·HCl, confirming the dihydrochloride salt nature. The monoisotopic molecular weight is 241.16 g/mol, calculated as follows:
The compound integrates three key structural elements:
Limited experimental data are available, but key properties include:
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS Registry Number | 185547-14-2 |
| IUPAC Name | 2-Chloro-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride |
| Molecular Formula | C₉H₁₇ClN₂O·HCl |
| Molecular Weight | 241.16 g/mol |
| SMILES | Cl.CC(C)N1CCN(CC1)C(=O)CCl |
| Solubility | >50 mg/mL in water, methanol |
Synthesis and Analytical Characterization
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4